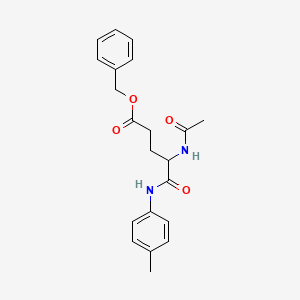![molecular formula C15H20Cl2N2O3S B4923576 N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as CP-376395, is a small molecule antagonist of the neuropeptide Y (NPY) Y~2~ receptor. This compound has been of interest to researchers due to its potential therapeutic applications in the treatment of obesity, anxiety, and depression. In
Mechanism of Action
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide acts as an antagonist of the NPY Y~2~ receptor, which is involved in the regulation of food intake, body weight, and stress responses. NPY is a neuropeptide that is produced in the hypothalamus and plays a role in the regulation of appetite and energy metabolism. The Y~2~ receptor is one of the five known receptors for NPY and is primarily expressed in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal studies. In addition, this compound has been shown to decrease anxiety-like behavior and have antidepressant-like effects in animal models of depression. This compound has also been shown to decrease the release of corticotropin-releasing factor (CRF), a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide in lab experiments is its specificity for the NPY Y~2~ receptor, which allows for the investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound is its low potency, which may require high doses to achieve the desired effects.
Future Directions
There are several future directions for research on N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of obesity, anxiety, and depression in humans. Another direction is to investigate the role of the NPY Y~2~ receptor in other physiological and behavioral processes, such as addiction and pain. Finally, future research could focus on the development of more potent and selective antagonists of the NPY Y~2~ receptor.
Synthesis Methods
The synthesis of N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves the reaction of N-(2,5-dichlorophenyl)sulfonyl chloride with cyclopentylamine, followed by the reaction of the resulting product with N-ethylglycine. The final product is obtained through purification using column chromatography. The yield of this compound is approximately 30%.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, anxiety, and depression. In animal studies, this compound has been shown to reduce food intake and body weight, as well as decrease anxiety-like behavior. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
N-cyclopentyl-2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-19(10-15(20)18-12-5-3-4-6-12)23(21,22)14-9-11(16)7-8-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIOQHSZGXYZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)


![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)